molecular formula C7H4BrNOS B1607937 3-(5-Bromo-2-thienyl)isoxazole CAS No. 175205-66-0

3-(5-Bromo-2-thienyl)isoxazole

Cat. No. B1607937
M. Wt: 230.08 g/mol
InChI Key: BAZHUUDTRPSRLD-UHFFFAOYSA-N
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Description

“3-(5-Bromo-2-thienyl)isoxazole” is a chemical compound with the linear formula C7H4O1N1Br1S1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Isoxazoles, including “3-(5-Bromo-2-thienyl)isoxazole”, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “3-(5-Bromo-2-thienyl)isoxazole” can be represented by the SMILES string BrC1=CC=C(C2=NOC=C2)S1 . The InChI representation is 1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-10-9-5/h1-4H .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

“3-(5-Bromo-2-thienyl)isoxazole” is a solid substance . It has a molecular weight of 230.08 . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.

Safety And Hazards

“3-(5-Bromo-2-thienyl)isoxazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This review is endeavoring to find potential future directions in the development of more potent and specific analogs of isoxazole-based compounds for the biological target .

properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-10-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZHUUDTRPSRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383891
Record name 3-(5-BROMO-2-THIENYL)ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-thienyl)isoxazole

CAS RN

175205-66-0
Record name 3-(5-BROMO-2-THIENYL)ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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